ND-2158

Description

BenchChem offers high-quality ND-2158 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ND-2158 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

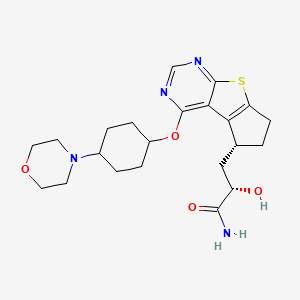

Molecular Formula |

C22H30N4O4S |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide |

InChI |

InChI=1S/C22H30N4O4S/c23-20(28)16(27)11-13-1-6-17-18(13)19-21(24-12-25-22(19)31-17)30-15-4-2-14(3-5-15)26-7-9-29-10-8-26/h12-16,27H,1-11H2,(H2,23,28)/t13-,14?,15?,16+/m1/s1 |

InChI Key |

ZSMULWAVKYFPSS-LMPOIIKSSA-N |

Isomeric SMILES |

C1CC2=C([C@H]1C[C@@H](C(=O)N)O)C3=C(N=CN=C3S2)OC4CCC(CC4)N5CCOCC5 |

Canonical SMILES |

C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(C(=O)N)O)SC4=NC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Selective IRAK4 Inhibitor ND-2158: A Deep Dive into its Mechanism of Action in TLR Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of ND-2158, a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By competitively targeting the ATP-binding pocket of IRAK4, ND-2158 effectively abrogates signaling cascades downstream of Toll-like receptors (TLRs) and IL-1 receptors, positioning it as a compelling therapeutic candidate for a range of inflammatory and autoimmune diseases, as well as certain malignancies.

Introduction to Toll-Like Receptor (TLR) Signaling

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells. Upon ligand binding, most TLRs (except TLR3) recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome. This complex serves as a platform for the recruitment and activation of downstream signaling molecules, including the IRAK family of kinases.

IRAK4 is the most upstream and essential kinase in the MyD88-dependent pathway. Its kinase activity is critical for the subsequent phosphorylation and activation of IRAK1, which then interacts with TRAF6, leading to the activation of TAK1. Activated TAK1, in turn, initiates two major downstream signaling pathways: the NF-κB pathway and the MAPK pathway, culminating in the production of pro-inflammatory cytokines and chemokines.[1][2][3]

ND-2158: A Potent and Selective IRAK4 Inhibitor

ND-2158 is a competitive inhibitor of IRAK4, binding to the ATP pocket of the kinase.[4][5] This targeted action prevents the phosphorylation and activation of IRAK4, thereby halting the downstream signaling cascade at its inception.

Quantitative Data on ND-2158 Activity

The potency and selectivity of ND-2158 have been extensively characterized through various in vitro assays.

| Parameter | Value | Assay Type | Reference |

| Ki for IRAK4 | 1.3 nM | Kinase Assay | [4][5] |

| Selectivity | Highly selective against a panel of 334 kinases | Kinase Profiling | [4] |

| Cellular Potency (LPS-induced TNFα production in human WBCs) | Potent Inhibition | ELISA | [4] |

Mechanism of Action of ND-2158 in the TLR Signaling Pathway

ND-2158 exerts its inhibitory effect by directly targeting the kinase activity of IRAK4. By blocking this critical upstream kinase, ND-2158 effectively prevents the activation of the entire downstream signaling cascade.

Inhibition of the MyD88-Dependent Pathway

The primary mechanism of action of ND-2158 is the disruption of the MyD88-dependent signaling pathway. Upon TLR or IL-1R activation, the recruitment of MyD88 and IRAK4 to the receptor complex is the initial step. ND-2158, by binding to IRAK4, prevents its autophosphorylation and subsequent kinase activity. This, in turn, blocks the phosphorylation and activation of IRAK1.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on IRAK4 Kinase Inhibition by ND-2158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of ND-2158, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information presented is intended to support researchers and professionals in the fields of immunology, oncology, and drug development in understanding the therapeutic potential of targeting the IRAK4 signaling pathway.

Core Concepts of IRAK4 Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine-protein kinase that functions as a master regulator in the innate immune response.[1] It plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, these receptors recruit the adaptor protein MyD88.[4][5] MyD88, in turn, recruits and activates IRAK4, which then phosphorylates and activates IRAK1.[2][6] This initiates a downstream signaling cascade involving TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[7][8] Pathological activation of this pathway is implicated in various autoimmune diseases and certain cancers, making IRAK4 an attractive therapeutic target.[9][10]

ND-2158: A Potent and Selective IRAK4 Inhibitor

ND-2158 is a small molecule, competitive inhibitor of IRAK4 that binds to the ATP pocket of the kinase.[9][11] It has demonstrated high potency and selectivity, with a favorable pharmacokinetic profile for in vivo studies.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for ND-2158, showcasing its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of ND-2158

| Parameter | Value | Cell/System | Stimulation | Reference |

| Biochemical Potency | ||||

| IRAK4 Ki | 1.3 nM | Biochemical Assay | - | [9][11][12] |

| IRAK4 Ki | 1.2 ± 0.5 nM | Biochemical Assay | - | [13] |

| Cellular Activity (IC50) | ||||

| TNFα Production | 130 ± 50 nM | THP-1 cells | LPS | [13] |

| TNFα Production | 211 ± 158 nM | Human PBMCs | R848 (TLR7/8 agonist) | [13] |

| TNFα Production | 316 ± 163 nM | Human Whole Blood | R848 (TLR7/8 agonist) | [13] |

| Cell Viability (OCI-Ly10) | 1.09 µM | ABC DLBCL Cell Line | - | [14] |

| Cell Viability (TMD8) | ~1 µM | ABC DLBCL Cell Line | - | [9] |

Table 2: In Vivo Efficacy of ND-2158

| Animal Model | Dosing | Efficacy | Reference |

| Collagen-Induced Arthritis (Mouse) | 30 mg/kg IP BID | Alleviated arthritis symptoms | [15] |

| Gout Formation (Mouse) | Not specified | Blocked gout formation | [11][12] |

| ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day (twice daily) | Retarded tumor growth | [9][16] |

| LPS-Induced TNF Production (Rat) | Dose-dependent | Significantly reduced serum TNF levels | [9] |

Table 3: Pharmacokinetic Properties of ND-2158 in Mice

| Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%F) |

| 10 mg/kg PO | 2.0 | 506 | 1,440 | 66 |

| 30 mg/kg PO | 2.5 | 1,730 | 6,940 | 100 |

Data derived from graphical representation in Kelly PN, et al. J Exp Med. 2015.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the IRAK4 signaling cascade and a general experimental workflow for evaluating IRAK4 inhibitors are provided below.

Caption: IRAK4 Signaling Pathway and ND-2158 Inhibition.

Caption: General Experimental Workflow for IRAK4 Inhibitor Evaluation.

Detailed Experimental Protocols

The following sections provide methodologies for key experiments cited in the evaluation of ND-2158.

IRAK4 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory constant (Ki) of ND-2158 against IRAK4 kinase.

Methodology:

-

Assay Type: Radioactive kinase assay.[15]

-

Enzyme: Recombinant human IRAK4.

-

Substrate: A suitable peptide or protein substrate for IRAK4.

-

Cofactor: [γ-33P]ATP at a concentration near the Km for ATP (e.g., 10 µM).[15]

-

Procedure:

-

ND-2158 is serially diluted to create a range of concentrations.

-

The inhibitor is pre-incubated with the IRAK4 enzyme in a reaction buffer.

-

The kinase reaction is initiated by the addition of the substrate and [γ-33P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the free [γ-33P]ATP, typically using phosphocellulose filter plates.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. Dose-response curves are generated, and IC50 values are determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Assay: LPS-Induced TNFα Production in Human PBMCs

Objective: To measure the potency of ND-2158 in a cellular context by assessing its ability to inhibit the production of a key pro-inflammatory cytokine.

Methodology:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.[15]

-

Stimulant: Lipopolysaccharide (LPS), a TLR4 agonist (e.g., 1 µg/mL).[9]

-

Procedure:

-

PBMCs are plated in 96-well plates at a specific density (e.g., 100,000 cells/well).[15]

-

Cells are pre-treated with various concentrations of ND-2158 or a vehicle control (DMSO) for 1 hour.[9]

-

LPS is added to the wells to stimulate the cells.

-

The plates are incubated for a set period (e.g., 5 hours) to allow for cytokine production.[15]

-

The cell culture supernatant is collected.

-

-

Readout: The concentration of TNFα in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

-

Data Analysis: The inhibition of TNFα production is calculated relative to the LPS-stimulated, vehicle-treated control. IC50 values are determined from the dose-response curve.

In Vivo Model: ABC DLBCL Xenograft

Objective: To evaluate the anti-tumor efficacy of ND-2158 in a mouse model of Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation.

Methodology:

-

Animal Model: Immunocompromised mice, such as NOD/SCID mice.[9]

-

Cell Line: OCI-Ly10, an ABC DLBCL cell line with the MYD88 L265P mutation, is implanted subcutaneously into the mice.[9][16]

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups (n=4 per group).[9]

-

ND-2158 is administered, for example, at a dose of 100 mg/kg/day, delivered as two 50 mg/kg doses twice daily via oral gavage or intraperitoneal injection.[9]

-

The vehicle control group receives the formulation solution without the active compound.

-

-

Monitoring:

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., mixed-effects model) is used to compare the growth rates between the ND-2158 treated group and the vehicle control group.[9]

Conclusion

ND-2158 is a highly potent and selective IRAK4 inhibitor with demonstrated activity in both in vitro and in vivo models of inflammation and cancer.[9][11][12] Its ability to effectively block the MyD88-dependent signaling pathway provides a strong rationale for its therapeutic development in autoimmune disorders and malignancies driven by aberrant IRAK4 signaling, such as MYD88-mutated ABC DLBCL.[10][18] The data and protocols presented in this guide offer a foundational understanding for further research and development of IRAK4-targeted therapies.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ND-2158 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 13. nimbustx.com [nimbustx.com]

- 14. curis.com [curis.com]

- 15. nimbustx.com [nimbustx.com]

- 16. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. ND-2158 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Selective IRAK4 Inhibitor ND-2158: A Technical Guide to its Modulation of the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of ND-2158, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4-NF-κB axis in inflammatory diseases and certain cancers.

Introduction to ND-2158 and the NF-κB Pathway

The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including autoimmune disorders and malignancies. A key upstream activator of the canonical NF-κB pathway is the IRAK4 kinase, which functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) through the adaptor protein MyD88.[2][3] Pathological activation of this pathway, often through mutations in MYD88, is a driver in various diseases.[2][4]

ND-2158 is a competitive inhibitor of IRAK4, demonstrating high potency and selectivity.[5][6] By targeting IRAK4, ND-2158 effectively blocks the downstream signaling cascade that leads to the activation of NF-κB, thereby mitigating the pathological consequences of aberrant pathway activation.[2][7]

Mechanism of Action of ND-2158

ND-2158 exerts its inhibitory effect on the NF-κB pathway by directly targeting the kinase activity of IRAK4. The canonical NF-κB signaling pathway is initiated by the binding of ligands such as lipopolysaccharide (LPS) to TLRs or interleukins to IL-1Rs. This leads to the recruitment of MyD88 and the subsequent assembly of a signaling complex that includes IRAK4 and IRAK1.[2][8] IRAK4, a serine/threonine kinase, is the apical kinase in this complex and is responsible for the phosphorylation and activation of IRAK1.[3] Activated IRAK1 then interacts with TRAF6, leading to the activation of the IKK complex (IκB kinase), which comprises IKKα, IKKβ, and the regulatory subunit NEMO.[9][10] The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and survival genes.[2]

ND-2158, by competitively inhibiting the ATP-binding site of IRAK4, prevents the phosphorylation of IRAK1 and halts the entire downstream signaling cascade, ultimately preventing NF-κB activation.[2][5]

Quantitative Data on ND-2158 Activity

The inhibitory potency of ND-2158 has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Reference |

| Ki for IRAK4 | 1.3 nM | Biochemical Kinase Assay | [5] |

| Ki for IRAK4 | 1 nM | Biochemical Kinase Assay | [6] |

| Cell Line/System | Stimulus | Readout | Effect of ND-2158 | Reference |

| Human White Blood Cells | LPS | TNF-α production | Potent suppression | [2] |

| MYD88 L265P+ ABC DLBCL lines | - | NF-κB-dependent luciferase reporter | Decreased transcription | [2] |

| MYD88 L265P+ ABC DLBCL lines | - | IL-6 and IL-10 secretion | Reduced secretion | [2] |

| Chronic Lymphocytic Leukemia (CLL) cells | TLR agonists | NF-κB (p65) DNA binding | Blocked increase in binding | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of ND-2158 on the NF-κB pathway.

IRAK4 Kinase Inhibition Assay

This assay quantifies the ability of ND-2158 to inhibit the enzymatic activity of IRAK4.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human IRAK4 enzyme to the desired concentration in Kinase Buffer.

-

Prepare a stock solution of ATP and a suitable substrate (e.g., myelin basic protein, MBP) in Kinase Buffer.

-

Prepare serial dilutions of ND-2158 in DMSO, followed by a final dilution in Kinase Buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the ND-2158 dilutions or vehicle (DMSO) control.

-

Add 5 µL of the diluted IRAK4 enzyme to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection and Analysis:

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

-

Measure the amount of product (ADP) formed using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega) or a LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific).

-

Plot the percentage of IRAK4 activity against the logarithm of the ND-2158 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture and Plating:

-

Culture cells (e.g., HEK293T or a relevant cancer cell line) that have been stably transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.

-

Plate the cells in a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of ND-2158 or vehicle control for 1 hour.

-

Stimulate the cells with a TLR agonist, such as LPS (1 µg/mL) or CpG (0.5 µM), to activate the NF-κB pathway.

-

Incubate the plate for 6 to 24 hours at 37°C in a CO₂ incubator.

-

-

Lysis and Luminescence Measurement:

-

Remove the culture medium and lyse the cells using a passive lysis buffer.

-

Add luciferase assay reagent containing luciferin to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

-

Express the results as a fold change in luciferase activity compared to the vehicle-treated, stimulated control.

-

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect changes in the phosphorylation status and protein levels of key components of the NF-κB pathway.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with ND-2158 and/or a TLR agonist as described for the luciferase assay.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IKKβ, total IKKβ, phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:2000.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with ND-2158 and/or a TLR agonist for the desired time (e.g., 30-60 minutes).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

-

ELISA for Pro-inflammatory Cytokines

This assay quantifies the secretion of NF-κB target genes, such as TNF-α, into the cell culture supernatant.

Protocol:

-

Sample Collection:

-

Culture and treat cells as described previously.

-

Collect the cell culture supernatants at various time points after stimulation.

-

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and a series of known standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash again.

-

Add streptavidin-HRP and incubate.

-

Wash and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Conclusion

ND-2158 is a highly effective inhibitor of IRAK4, a critical kinase in the NF-κB signaling pathway. By targeting IRAK4, ND-2158 demonstrates potent suppression of NF-κB activation and the subsequent production of pro-inflammatory mediators. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of ND-2158 and other IRAK4 inhibitors in a variety of disease models. The quantitative data and mechanistic insights presented herein underscore the promise of IRAK4 inhibition as a therapeutic strategy for a range of inflammatory and malignant disorders.

References

- 1. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 4. abcam.com [abcam.com]

- 5. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

- 6. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. ulab360.com [ulab360.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]

The Role of ND-2158 in MYD88-Mutant Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse large B-cell lymphoma (DLBCL) is a heterogeneous malignancy, with the activated B-cell-like (ABC) subtype being characterized by a more aggressive clinical course and poorer prognosis. A significant driver of the ABC-DLBCL phenotype is the recurrent somatic mutation in the myeloid differentiation primary response 88 (MYD88) gene, most commonly the L265P substitution. This gain-of-function mutation leads to constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical driver of lymphoma cell survival and proliferation. The interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role as a downstream effector of MYD88. Its kinase activity is essential for the propagation of oncogenic signals in MYD88-mutant lymphomas, making it a compelling therapeutic target. ND-2158 is a potent and selective small molecule inhibitor of IRAK4 kinase activity. This technical guide provides an in-depth overview of the role of ND-2158 in MYD88-mutant lymphoma, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Concepts: The MYD88-IRAK4 Signaling Axis in Lymphoma

The MYD88 L265P mutation induces a conformational change in the MYD88 protein, leading to its spontaneous oligomerization and the formation of a signaling complex known as the "Myddosome." This complex recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then engages downstream signaling components, culminating in the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases NF-κB transcription factors to translocate to the nucleus and drive the expression of pro-survival genes.

Data Presentation: In Vitro and In Vivo Efficacy of ND-2158

The preclinical activity of ND-2158 has been evaluated in various models of MYD88-mutant lymphoma. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Assay | Reference |

| Ki (IRAK4) | 1.2 nM | Kinase Inhibition Assay | [1] |

| IC50 (OCI-Ly10) | ~7 µM (single agent) | Cell Proliferation Assay | [1] |

| IC50 (OCI-Ly10) + Ibrutinib (IC50) | 0.19 µM | Cell Proliferation Assay | [1] |

| IC50 (OCI-Ly10) + GS-1101 (PI3Kδ inhibitor, IC50) | 0.05 µM | Cell Proliferation Assay | [1] |

| IC50 (OCI-Ly10) + P505-15 (Syk inhibitor, IC50) | 0.15 µM | Cell Proliferation Assay | [1] |

Table 1: In Vitro Potency and Synergy of ND-2158 in MYD88-Mutant ABC-DLBCL

| Model | Treatment | Outcome | Reference |

| OCI-Ly10 Xenograft | ND-2158 (100 mg/kg/day, twice daily) | Significant tumor growth inhibition | [2] |

| OCI-Ly10 Xenograft | ND-2158 in combination with ibrutinib or ABT-199 | Enhanced tumor growth suppression | [2] |

Table 2: In Vivo Efficacy of ND-2158 in a MYD88-Mutant ABC-DLBCL Xenograft Model

Mandatory Visualizations

Signaling Pathway Diagram

Caption: MYD88-IRAK4 signaling pathway in mutant lymphoma and the inhibitory action of ND-2158.

Experimental Workflow Diagram

References

ND-2158 as a Selective Probe for Interrogating Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of ND-2158, a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Given the central role of IRAK4 in mediating inflammatory signals, ND-2158 serves as a critical research tool for dissecting the intricacies of innate immune pathways, particularly those downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This document outlines the mechanism of action of ND-2158, presents its key quantitative data, provides detailed experimental protocols for its use, and visualizes the signaling pathways and experimental workflows.

Introduction: The Role of IRAK4 in Innate Immunity

The innate immune system constitutes the first line of defense against pathogens and is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs).[1][2][3] Among the most crucial PRRs are the Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[4][5] Signaling through most of these receptors converges on the recruitment of the adaptor protein MyD88, which in turn recruits and activates the IRAK family of serine/threonine kinases.[2][4]

IRAK4 is the most upstream and essential kinase in this cascade, playing a pivotal role in the activation of downstream signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] These pathways ultimately lead to the production of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.[2] The critical role of IRAK4 makes it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers.[8][9][10] ND-2158, as a highly selective inhibitor of IRAK4, provides a powerful tool to probe the function of this kinase in various biological contexts.

Mechanism of Action of ND-2158

ND-2158 is a competitive inhibitor of IRAK4, binding to its kinase domain and preventing the phosphorylation and subsequent activation of its downstream substrates, IRAK1 and IRAK2.[8] This blockade of IRAK4 kinase activity effectively abrogates the signaling cascade initiated by TLR and IL-1R activation. The inhibition of this pathway leads to a significant reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[8][9] The downstream consequences include the suppression of NF-κB and JAK-STAT3 signaling, which are crucial for the survival of certain cancer cells and the propagation of inflammatory responses.[8][9]

Caption: IRAK4 signaling pathway and the inhibitory action of ND-2158.

Quantitative Data for ND-2158

The following tables summarize the key quantitative parameters of ND-2158, highlighting its potency and selectivity.

Table 1: In Vitro Potency of ND-2158

| Target | Assay Type | Ki (nM) | Reference |

| IRAK4 | Kinase Assay | 1 | [10] |

| IRAK1 | Kinase Assay | >1000 | [8] |

Table 2: In Vivo Efficacy of ND-2158

| Animal Model | Dosing | Outcome | Reference |

| Mouse Collagen-Induced Arthritis | 30 mg/kg, IP, BID | Alleviation of arthritis | [8][10] |

| Mouse Gout Formation | 30 mg/kg, IP, BID | Blocked gout formation | [8][10] |

| ABC DLBCL Xenograft | 100 mg/kg/day, IP | Suppression of tumor growth | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments using ND-2158 to probe innate immune responses.

Objective: To determine the potency of ND-2158 in inhibiting TLR-induced pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

ND-2158

-

Lipopolysaccharide (LPS) (TLR4 agonist) or CpG (TLR9 agonist)

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS

-

96-well cell culture plates

-

ELISA kit for human TNF

Procedure:

-

Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of ND-2158 in complete RPMI-1640 medium.

-

Add 50 µL of the ND-2158 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with ND-2158 for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a stock solution of LPS (e.g., 100 ng/mL) or CpG (e.g., 1 µM).

-

Add 50 µL of the TLR agonist to the wells to stimulate the cells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of TNF in the supernatant using a human TNF ELISA kit according to the manufacturer's instructions.

-

Plot the TNF concentration against the log of the ND-2158 concentration and determine the IC50 value.

Objective: To evaluate the efficacy of ND-2158 in a mouse model of autoimmune arthritis.

Materials:

-

ND-2158

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

DBA/1 mice

-

Vehicle (e.g., 10% hydroxypropyl-β-cyclodextrin in ddH2O)

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize DBA/1 mice with an intradermal injection at the base of the tail.

-

Booster: On day 21, boost the mice with an intradermal injection of type II collagen emulsified in IFA.

-

Treatment: Begin treatment with ND-2158 (e.g., 30 mg/kg, intraperitoneally, twice daily) or vehicle upon the first signs of arthritis.[10]

-

Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation and swelling. The maximum score per mouse is 16.

-

Data Analysis: Plot the mean arthritis score for each treatment group over time. At the end of the study, euthanize the mice and collect paws for histological analysis to assess joint damage.

Caption: General experimental workflow for characterizing ND-2158.

Conclusion

ND-2158 is a valuable chemical probe for the study of innate immunity. Its high potency and selectivity for IRAK4 allow for precise dissection of TLR and IL-1R signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to utilize ND-2158 in their own studies to further elucidate the role of IRAK4 in health and disease. As our understanding of innate immunity continues to grow, tools like ND-2158 will be instrumental in developing novel therapeutic strategies for a wide range of inflammatory and malignant disorders.

References

- 1. Mechanisms and pathways of innate immune activation and regulation in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ND-2158 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. nimbustx.com [nimbustx.com]

Investigating IRAK4 Function with the Selective Inhibitor ND-2158: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: IRAK4, a Master Regulator of Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling.[1] It is an essential component of the signaling cascades downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][2][3] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, forming a key signaling complex known as the Myddosome.[2][4] Within this complex, IRAK4 acts as the initial and most upstream kinase, phosphorylating other IRAK family members, such as IRAK1, to initiate a cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and interferon regulatory factors (IRFs).[2][5][6][7] This leads to the production of pro-inflammatory cytokines and chemokines, mounting an immune response.[8][9]

Given its pivotal role, IRAK4 is an attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and even certain cancers driven by aberrant MyD88 signaling.[5][10][11] The development of potent and selective small molecule inhibitors provides powerful tools to probe the specific functions of IRAK4. This guide focuses on ND-2158, a highly selective IRAK4 inhibitor, as a tool to investigate the biochemical and cellular functions of IRAK4.[12][13]

The IRAK4 Signaling Pathway

The canonical IRAK4 signaling pathway is initiated by ligand binding to TLRs (excluding TLR3) or IL-1R family members.[5] This triggers receptor dimerization and the recruitment of the adaptor protein MyD88 via homotypic Toll/Interleukin-1 Receptor (TIR) domain interactions.[4][14] MyD88 then recruits IRAK4 through death domain (DD) interactions, which in turn recruits and phosphorylates IRAK1 or IRAK2.[2][15] This phosphorylation event activates IRAK1, causing it to autophosphorylate and subsequently dissociate from the receptor complex to interact with TRAF6, an E3 ubiquitin ligase.[2][15] This leads to the activation of downstream kinases like TAK1, which ultimately activates the IKK complex (leading to NF-κB activation) and MAP kinases (JNK, p38), resulting in the transcription of inflammatory genes.[2][16] IRAK4's function is twofold: it serves as a critical scaffold for the formation of the Myddosome and its kinase activity is essential for propagating the signal.[6][17]

Quantitative Data on ND-2158

ND-2158 is an ATP-competitive inhibitor of IRAK4, demonstrating high potency and selectivity.[13][18] Its efficacy has been characterized through biochemical assays, cell-based functional assays, and in vivo models of inflammation.

Table 1: Biochemical Potency and Selectivity of ND-2158

| Parameter | Value | Kinase Target | Notes | Source |

| Ki | 1.0 - 1.3 nM | IRAK4 | Highly potent, ATP-competitive inhibition. | [12][13][18] |

| Selectivity | High | >334 kinases | Tested against a broad panel of kinases, demonstrating high selectivity for IRAK4. | [12][13] |

Table 2: Cellular Activity of ND-2158

| Assay | Stimulus | Cell Type | Measured Endpoint | Potency (IC50) | Source |

| Cytokine Production | LPS (TLR4) | Human WBCs | TNFα Release | Potent Inhibition | [10][13] |

| Cytokine Production | CpG (TLR9) | Human WBCs | TNFα Release | Potent Inhibition | [13] |

| Cytokine Production | R848 (TLR7/8) | hPBMCs | Cytokine Release | Potent Inhibition | [12] |

| IRAK1 Degradation | IL-1 | MRC5 cells | IRAK1 Levels | Potent Inhibition | [12] |

| Cell Viability | - | ABC DLBCL Lines | Cell Death | Dose-dependent killing | [13][19] |

Table 3: In Vivo Efficacy of ND-2158

| Animal Model | Species | Efficacy Endpoint | Effective Dose | Source |

| Collagen-Induced Arthritis | Mouse | Reduction in arthritis score | ≤30 mg/kg BID | [10][12][13] |

| Gout Formation | Mouse | Blockade of gout | Efficacious | [13][18] |

| LPS Challenge | Rat | Reduction in serum TNFα | Dose-dependent | [13] |

| ABC DLBCL Xenograft | Mouse | Suppression of tumor growth | 100 mg/kg/day | [13][20] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections outline key experimental protocols for investigating IRAK4 function using ND-2158.

IRAK4 Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the in vitro potency (IC50) of ND-2158 against purified IRAK4 enzyme by measuring the amount of ADP produced.

Methodology:

-

Compound Preparation: Prepare a 10-point, 4-fold serial dilution of ND-2158 in 100% DMSO, starting at a high concentration (e.g., 1 mM).[21]

-

Assay Plate Preparation: Add test compounds and controls to a 384-well assay plate. The final concentration of DMSO in the assay should not exceed 1%.[22][23]

-

Enzyme Addition: Dilute purified, recombinant human IRAK4 enzyme in a 1x kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[24] Add the diluted enzyme to the wells containing the compound.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for approximately 20 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mix of the kinase substrate (e.g., Myelin Basic Protein, MBP) and ATP.[22][25] A typical ATP concentration is 10 µM, which is near the Km for many kinases.[25][26]

-

Reaction Incubation: Allow the reaction to proceed at 30°C for 45-60 minutes.[22][25]

-

Signal Detection (ADP-Glo™ Example):

-

Stop the enzymatic reaction by adding ADP-Glo™ Reagent, which will deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[24]

-

Add Kinase Detection Reagent. This reagent converts the ADP generated by IRAK4 into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.[24] Incubate for 30 minutes.

-

Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, IRAK4 activity.

-

-

Data Analysis: Calculate the percent inhibition for each ND-2158 concentration relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Cytokine Release Assay

This protocol details a method to measure the inhibitory effect of ND-2158 on TLR-induced cytokine production in primary human immune cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a Ficoll-Paque density gradient.

-

Cell Plating: Resuspend the isolated PBMCs in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and plate them in a 96-well tissue culture plate.

-

Compound Treatment: Prepare serial dilutions of ND-2158 in culture medium and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Pre-incubation: Incubate the cells with the compound for 1 hour at 37°C in a humidified 5% CO₂ incubator to allow for cell penetration and target engagement.[13]

-

Cellular Stimulation: Add a TLR agonist to the wells to stimulate the IRAK4 pathway. For example, use LPS (1 µg/mL) to activate TLR4 or R848 to activate TLR7/8.[12][13] Do not add stimulus to negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of a relevant downstream cytokine (e.g., TNFα or IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Data Analysis: Determine the IC50 value by plotting the percent inhibition of cytokine production against the log concentration of ND-2158.

Conclusion

The selective IRAK4 inhibitor ND-2158 serves as an invaluable pharmacological tool for dissecting the complex roles of IRAK4 in health and disease. Through the application of the biochemical and cellular assays detailed in this guide, researchers can quantify the direct enzymatic inhibition of IRAK4 and correlate it with functional downstream consequences, such as the suppression of inflammatory cytokine production. Data generated using ND-2158 confirms that IRAK4's kinase activity is a critical node in TLR and IL-1R signaling pathways.[8][13] The potent in vitro and in vivo activity of ND-2158 underscores the therapeutic potential of targeting IRAK4 in a variety of inflammatory and autoimmune conditions, as well as in specific malignancies dependent on MyD88 signaling.[10][13][27] This guide provides a foundational framework for utilizing ND-2158 to further explore the multifaceted functions of IRAK4.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. nimbustx.com [nimbustx.com]

- 13. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 16. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. promega.jp [promega.jp]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. media.cellsignal.com [media.cellsignal.com]

- 27. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The IRAK4 Inhibitor ND-2158: A Technical Guide for the Study of Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ND-2158, a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details its mechanism of action, preclinical efficacy in various autoimmune disease models, and provides detailed experimental protocols for its evaluation. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize ND-2158 as a tool for studying autoimmune and inflammatory pathologies.

Core Concepts: Mechanism of Action of ND-2158

ND-2158 is a competitive inhibitor of IRAK4, a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These receptors are key components of the innate immune system, and their dysregulation is implicated in the pathogenesis of numerous autoimmune diseases.[2]

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[1] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade. This cascade culminates in the activation of transcription factors such as NF-κB and AP-1, and the MAP kinase pathway, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4]

ND-2158 exerts its therapeutic effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity. This inhibition effectively blocks the downstream signaling cascade, leading to a reduction in the production of key inflammatory mediators.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data for ND-2158 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency and Selectivity of ND-2158

| Parameter | Value | Species | Assay | Reference |

| IRAK4 Ki | 1 nM | Human | Radiometric Kinase Assay | [3] |

| Selectivity | Highly selective against a panel of 334 kinases | - | Kinase Panel Screen | [3] |

| LPS-induced TNF-α IC50 | Potent inhibitor | Human | hPBMCs | [3] |

| CpG-induced TNF-α IC50 | Potent inhibitor | Human | hPBMCs | [3] |

Table 2: Pharmacokinetic Profile of ND-2158 in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Oral (PO) | 30 | 1800 | 2.5 | 8000 | 40 |

| Intravenous (IV) | 10 | 3500 | 1.5 | 5000 | 100 |

Note: Data extracted from a graphical representation in a cited publication and should be considered approximate.

Table 3: In Vivo Efficacy of ND-2158 in Autoimmune Disease Models

| Disease Model | Species | Treatment | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | Mouse (DBA) | ND-2158 (30 mg/kg, daily) | Significantly reduced clinical arthritis scores. | [5] |

| Gout (MSU-induced air pouch) | Mouse (BALB/c) | ND-2158 (indicated doses, 6 days) | Dose-dependent reduction in white blood cell count in the air pouch. | [5] |

| Imiquimod-Induced Psoriasis | Mouse (Balb/c) | ND-2158 (30 mg/kg, IP BID) | Statistically significant reduction in clinical scores (p<0.05 vs. vehicle from day 2-11). | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of ND-2158.

In Vitro IRAK4 Kinase Inhibition Assay

This protocol outlines a radiometric assay to determine the inhibitory activity of ND-2158 against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ND-2158 (serially diluted in DMSO)

-

Phosphocellulose paper or SDS-PAGE apparatus

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of ND-2158 in kinase assay buffer.

-

In a reaction plate, add the kinase buffer, diluted ND-2158 (or DMSO as a vehicle control), and recombinant IRAK4 enzyme.

-

Pre-incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer.

-

If using phosphocellulose paper, wash extensively to remove unincorporated radiolabeled ATP.

-

Quantify the amount of radiolabel incorporated into the substrate using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each ND-2158 concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

LPS-Induced TNF-α Production in Human PBMCs

This protocol describes a cellular assay to measure the inhibitory effect of ND-2158 on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

ND-2158 (serially diluted in DMSO)

-

Human TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Pre-treat the cells with serial dilutions of ND-2158 (or DMSO as a vehicle control) for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each ND-2158 concentration and determine the IC₅₀ value.

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol details the induction of arthritis in susceptible mouse strains and the subsequent evaluation of ND-2158's therapeutic efficacy.

Animals:

-

Male DBA/1J mice, 8-10 weeks old

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

ND-2158 formulated for in vivo administration

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen in CFA.

-

On day 21, administer a booster immunization with 100 µL of an emulsion containing 100 µg of bovine type II collagen in IFA.

-

-

Monitoring and Treatment:

-

Begin monitoring mice for the onset of arthritis (redness and swelling of the paws) around day 24.

-

Once arthritis is established, randomize mice into treatment groups.

-

Administer ND-2158 (e.g., 30 mg/kg) or vehicle control daily via the desired route (e.g., oral gavage or intraperitoneal injection).

-

-

Assessment of Disease Severity:

-

Record clinical arthritis scores for each paw every 2-3 days based on a scale of 0-4 (0=normal, 1=mild swelling and erythema of one joint, 2=moderate swelling and erythema of one joint or mild swelling of multiple joints, 3=severe swelling and erythema of the entire paw, 4=maximal inflammation with joint deformity). The total score per mouse is the sum of the scores for all four paws (maximum score of 16).[2]

-

Measure paw thickness using calipers.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 42), collect blood for analysis of inflammatory markers and anti-collagen antibodies.

-

Harvest paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

-

Conclusion

ND-2158 is a valuable research tool for investigating the role of IRAK4 in autoimmune and inflammatory diseases. Its high potency and selectivity, coupled with demonstrated preclinical efficacy in relevant animal models, make it a compelling compound for further investigation. The data and protocols presented in this guide are intended to facilitate the design and execution of robust preclinical studies to further elucidate the therapeutic potential of IRAK4 inhibition.

References

The IRAK4 Inhibitor ND-2158: A Deep Dive into its Impact on Cellular Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ND-2158 is a potent and highly selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune diseases and certain cancers, particularly those harboring mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene. This technical guide provides a comprehensive overview of the cellular pathways affected by ND-2158 treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to ND-2158

ND-2158 is a competitive inhibitor of IRAK4, binding to its ATP pocket with high affinity.[1] Its primary mechanism of action is the disruption of the TLR/MYD88 signaling cascade, which plays a crucial role in the innate immune response. Pathological activation of this pathway is a key driver in various inflammatory conditions and malignancies such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL). By inhibiting IRAK4, ND-2158 effectively blocks downstream signaling, leading to reduced inflammation and decreased survival of cancer cells dependent on this pathway.

Core Cellular Pathways Modulated by ND-2158

The therapeutic effects of ND-2158 stem from its ability to modulate key cellular signaling pathways downstream of IRAK4. The most significantly affected pathways are the TLR/MYD88 signaling cascade, the NF-κB pathway, and the JAK/STAT pathway.

The TLR/MYD88/IRAK4 Signaling Axis

The canonical TLR/MYD88 signaling pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of IL-1 family cytokines to their receptors. This leads to the recruitment of the adaptor protein MYD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade of downstream signaling events. ND-2158 directly inhibits the kinase activity of IRAK4, preventing the phosphorylation of IRAK1 and halting the propagation of the signal.

References

The IRAK4 Inhibitor ND-2158: A Potent Modulator of Pro-Inflammatory Cytokine Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] By targeting IRAK4, ND-2158 effectively suppresses the production of a cascade of pro-inflammatory cytokines, demonstrating significant therapeutic potential for autoimmune disorders and certain malignancies.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of ND-2158, its impact on cytokine production with supporting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Role of IRAK4 in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response.[4][5] Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor family by their respective ligands, the adaptor protein MyD88 recruits IRAK4.[6][7] This leads to the formation of a signaling complex called the Myddosome, which results in the activation of downstream pathways, most notably the NF-κB and MAPK signaling cascades.[1][7] These pathways, in turn, induce the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][7]

Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain cancers, making it a compelling therapeutic target.[3][6]

ND-2158: A Selective IRAK4 Inhibitor

ND-2158 is a competitive inhibitor of IRAK4 with a high degree of selectivity.[2] It was developed through innovative structure-based drug design methodologies to specifically target the ATP-binding site of IRAK4, thereby preventing its kinase activity.[1]

Key Properties of ND-2158:

| Property | Value | Reference |

| Mechanism of Action | Competitive IRAK4 inhibitor | [2] |

| Inhibitory Constant (Ki) | 1.3 nM | [1][2] |

| Selectivity | Highly selective against a panel of 334 kinases | [1][4] |

Impact of ND-2158 on Cytokine Production

ND-2158 has been shown to potently block the production of pro-inflammatory cytokines in various in vitro and in vivo models.[1][4]

In Vitro Inhibition of Cytokine Production

Studies using human peripheral blood mononuclear cells (PBMCs) and white blood cells (WBCs) have demonstrated the dose-dependent inhibition of cytokine production by ND-2158 in response to various TLR agonists.[1][4]

Table 1: In Vitro Inhibition of TNF-α Production by ND-2158

| Cell Type | Stimulant (Agonist) | ND-2158 Concentration | % Inhibition of TNF-α | Reference |

| Human WBCs | LPS (TLR4 agonist) | Dose-dependent | Significant | [1] |

| Human WBCs | CpG (TLR9 agonist) | Dose-dependent | Significant | [1] |

| Human PBMCs | LPS (TLR4 agonist) | Not specified | Potent inhibition | [4] |

| Human PBMCs | CpG (TLR9 agonist) | Not specified | Potent inhibition | [4] |

| Human PBMCs | R848 (TLR7/8 agonist) | Not specified | Potent inhibition | [4] |

Table 2: Inhibition of Various Cytokines by ND-2158 in Systemic Lupus Erythematosus (SLE) Patient Samples

| Cytokine | % Inhibition by ND-2158 (I92) | Reference |

| TNF-α | 80% | [7] |

| IFN-α | 97% | [7] |

| IL-6 | Significant | [7] |

| IFN-γ | Significant | [7] |

| MIP1-α | Significant | [7] |

| MIP1-β | Significant | [7] |

In Vivo Reduction of Serum Cytokine Levels

In animal models, ND-2158 has demonstrated the ability to significantly reduce systemic levels of pro-inflammatory cytokines.[1]

Table 3: In Vivo Reduction of Serum TNF-α by ND-2158 in a Rat Model

| Model | Treatment | Outcome | Reference |

| Lewis rats challenged with LPS | Dose-dependent ND-2158 | Significant reduction in serum TNF-α levels | [1] |

Signaling Pathway Modulation

ND-2158 exerts its anti-inflammatory effects by inhibiting the IRAK4-mediated signaling cascade that leads to the activation of NF-κB and subsequent cytokine gene transcription.[1][3]

Figure 1: Simplified signaling pathway of IRAK4 and the inhibitory action of ND-2158.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on ND-2158.

In Vitro Cytokine Release Assay

Objective: To determine the in vitro efficacy of ND-2158 in inhibiting TLR-agonist induced cytokine production from human white blood cells.

Materials:

-

Human white blood cells (WBCs) isolated from Buffy coat.

-

RPMI 1640 medium with 100 U/ml penicillin/streptomycin.

-

ND-2158 (and negative control compound ND-1659).

-

TLR agonists: LPS (1 µg/ml), CpG (0.5 µM), R848 (1 µM).

-

DMSO (final concentration 0.3%).

-

ELISA kits for TNF-α.

Procedure:

-

Isolate human WBCs from Buffy coat by lysing red blood cells.

-

Pre-incubate the WBCs for 1 hour with varying concentrations of ND-2158 or the negative control compound. The final DMSO concentration should be 0.3%.

-

Stimulate the cells with the respective TLR agonists (LPS, CpG, or R848) for 20 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the IC50 of ND-2158.

In Vivo LPS Challenge in Rats

Objective: To assess the in vivo efficacy of ND-2158 in reducing serum TNF-α levels following an LPS challenge.

Materials:

-

Lewis rats.

-

ND-2158.

-

Lipopolysaccharide (LPS).

-

Vehicle for ND-2158 administration.

-

Blood collection supplies.

-

ELISA kit for rat TNF-α.

Procedure:

-

Administer varying doses of ND-2158 or vehicle to groups of Lewis rats.

-

After a specified time, challenge the rats with LPS to induce an inflammatory response.

-

Collect blood samples at appropriate time points post-LPS challenge.

-

Separate the serum from the blood samples.

-

Measure the concentration of TNF-α in the serum using an ELISA kit.

-

Compare the serum TNF-α levels between the ND-2158 treated groups and the vehicle control group.

Figure 2: General experimental workflow for evaluating the effect of ND-2158 on cytokine production.

Conclusion

ND-2158 is a potent and selective inhibitor of IRAK4 that effectively downregulates the production of key pro-inflammatory cytokines. By targeting a critical node in the TLR/IL-1R signaling pathways, ND-2158 demonstrates significant therapeutic potential for a range of inflammatory and autoimmune diseases, as well as certain cancers driven by aberrant MyD88 signaling. The data presented in this guide underscore the robust anti-inflammatory properties of ND-2158 and provide a foundation for further research and clinical development.

References

- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nimbustx.com [nimbustx.com]

- 5. researchgate.net [researchgate.net]

- 6. ND-2158 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ND-2158: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of ND-2158, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). ND-2158 was developed by Nimbus Therapeutics through a structure-based drug design approach to target diseases driven by aberrant Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling.[1][2] This document details the mechanism of action, key preclinical findings, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Targeting the Myddosome

ND-2158 is a competitive inhibitor of IRAK4, a critical kinase in the innate immune signaling cascade.[3] Upon activation of TLRs (except TLR3) and the IL-1R family, the adaptor protein Myeloid differentiation primary response 88 (MYD88) recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. IRAK4 autophosphorylation and subsequent phosphorylation of IRAK1 are crucial steps in propagating the downstream signal. This cascade ultimately results in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), which drive the expression of pro-inflammatory cytokines and promote cell survival.[1][4]

ND-2158 selectively binds to the ATP-binding site of IRAK4, preventing its kinase activity.[3] This inhibition effectively blocks the TLR/IL-1R signaling pathway at its apex, leading to the suppression of downstream inflammatory responses. This targeted approach makes ND-2158 a promising therapeutic candidate for a range of autoimmune diseases and certain cancers characterized by pathological activation of this pathway, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation.[1][4]

Quantitative Data Summary

The preclinical development of ND-2158 has generated significant quantitative data, demonstrating its potency and efficacy. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of ND-2158

| Parameter | Value | Description | Source |

| IRAK4 Ki | 1.3 nM | Inhibitor constant, a measure of binding affinity to IRAK4. | [3] |

| Kinase Selectivity | Highly selective | Tested against a panel of 334 kinases. | [2][5] |

| Cellular Potency (OCI-LY10) | IC50 ≈ 6 µM (single agent) | Concentration for 50% inhibition of proliferation in an ABC DLBCL cell line. | [6] |

| Synergistic Cellular Potency (OCI-LY10 with Ibrutinib) | IC50 = 0.19 µM | Concentration for 50% inhibition of proliferation when combined with an IC50 concentration of the BTK inhibitor ibrutinib. | [6] |

Table 2: In Vivo Efficacy of ND-2158 in Preclinical Models

| Animal Model | Disease | Dosing Regimen | Key Outcomes | Source |

| Lewis Rats | Collagen-Induced Arthritis | Not specified | Alleviation of arthritis symptoms. | [7] |

| Mice | Gout Formation | Not specified | Blocked gout formation. | [7] |

| NOD/SCID Mice | ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day (twice daily) | Significant suppression of tumor growth. | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by ND-2158 and a generalized workflow for its discovery and preclinical evaluation.

Signaling Pathway of IRAK4 Inhibition by ND-2158

Caption: IRAK4 signaling pathway and the inhibitory action of ND-2158.

Generalized Workflow for ND-2158 Discovery and Preclinical Development

Caption: A logical workflow for the discovery and preclinical development of ND-2158.

Experimental Protocols

The following are detailed, representative protocols for the key experiments conducted in the evaluation of ND-2158. These are based on standard methodologies and may not reflect the exact proprietary protocols used by Nimbus Therapeutics.

IRAK4 Kinase Assay (In Vitro)

This protocol is for determining the in vitro potency of a compound against IRAK4 kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human IRAK4 enzyme

-

Biotinylated peptide substrate (e.g., Ezrin/Radixin/Moesin peptide)[9]

-

ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)[9]

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor

-

Stop solution (e.g., 50 mM EDTA)

-

384-well assay plates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare serial dilutions of ND-2158 in DMSO and then in kinase reaction buffer.

-

Add a fixed amount of IRAK4 enzyme to each well of the assay plate.

-

Add the diluted ND-2158 or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate for a further period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the concentration of ND-2158 to determine the IC50 value.

LPS-Induced TNF-α Production in Human Whole Blood

This assay measures the ability of a compound to inhibit the production of a key pro-inflammatory cytokine in a physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood from healthy donors, collected in sodium heparin tubes.

-

Lipopolysaccharide (LPS) from E. coli.

-

RPMI 1640 medium.

-

ND-2158.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

-

CO2 incubator.

Procedure:

-

Dilute the whole blood with RPMI 1640 medium (e.g., 1:10 dilution).[10]

-

Prepare serial dilutions of ND-2158 in RPMI 1640 medium.

-

Add the diluted ND-2158 or vehicle control to the wells of a 96-well plate.

-

Add the diluted whole blood to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.[10]

-

Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator.[10]

-

After incubation, centrifuge the plates to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Plot the TNF-α concentration against the concentration of ND-2158 to determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Lewis Rats

This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

-

Female Lewis rats (8-10 weeks old).

-

Bovine type II collagen.

-

Incomplete Freund's Adjuvant (IFA).

-

0.1 M acetic acid.

-

ND-2158 formulated for in vivo administration.

-

Calipers for measuring paw thickness.

-

Clinical scoring system for arthritis severity.

Procedure: